Aqueous pKa (3.61) of β-GISA vs. α-ISA: First and Only Reported Experimental Value for the Pure β-Isomer
The aqueous pKa of β-gluco-isosaccharinic acid (β-GISA) was experimentally determined for the first time as 3.61 [1]. In comparison, the thermodynamic deprotonation constant for α-D-isosaccharinic acid (α-ISA) corresponds to a log K of −3.27 ± 0.01 for the reaction [HISA(aq) ⇌ ISA⁻ + H⁺], equivalent to a pKa of approximately 3.27 [2]. The β-isomer is thus approximately 0.34 pKa units less acidic than the α-isomer, translating to roughly a 2.2-fold difference in the acid dissociation constant (Ka). This quantitative difference affects the relative abundance of the deprotonated, metal-binding carboxylate form at any given pH.
| Evidence Dimension | Aqueous acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.61 (β-GISA) |
| Comparator Or Baseline | pKa ≈ 3.27 (α-D-ISA; derived from log K = −3.27 ± 0.01 for HISA ⇌ ISA⁻ + H⁺) |
| Quantified Difference | ΔpKa ≈ 0.34 units (β-GISA less acidic); ~2.2-fold difference in Ka |
| Conditions | Potentiometric titration in aqueous solution at ambient temperature for β-GISA [1]; NMR and Ca(ISA)(cr) solubility data reinterpretation for α-ISA [2] |
Why This Matters
Different pKa values mean the β-isomer and α-isomer exhibit distinct speciation profiles across the pH 3–4 range critical for metal-complexation studies, directly impacting the selection of the correct isomer for nuclear waste repository safety assessments and chelation-dependent experimental designs.
- [1] Shaw, P. B., Robinson, G. F., Rice, C. R., Humphreys, P. N., & Laws, A. P. (2012). A robust method for the synthesis and isolation of β-gluco-isosaccharinic acid ((2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid) from cellulose and measurement of its aqueous pKa. Carbohydrate Research, 349, 6–11. View Source
- [2] Kitamura, A., & Yoshida, Y. (2016). Evaluation of equilibrium constants for deprotonation and lactonisation of α-D-isosaccharinic acid. Journal of Nuclear Science and Technology, 53(4), 459–467. View Source
